3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile
CAS No.: 1342774-50-8
Cat. No.: VC3189664
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile - 1342774-50-8](/images/structure/VC3189664.png)
Specification
CAS No. | 1342774-50-8 |
---|---|
Molecular Formula | C9H14N4 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-[4-(3-aminopropyl)pyrazol-1-yl]propanenitrile |
Standard InChI | InChI=1S/C9H14N4/c10-4-1-3-9-7-12-13(8-9)6-2-5-11/h7-8H,1-4,6,10H2 |
Standard InChI Key | YGQABSXCXZKDHZ-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1CCC#N)CCCN |
Canonical SMILES | C1=C(C=NN1CCC#N)CCCN |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile possesses a complex molecular architecture centered around a pyrazole heterocycle. The pyrazole ring serves as the core scaffold, with the aminopropyl and propanenitrile chains attached at specific positions. The pyrazole ring itself is a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with the remainder of the ring composed of carbon atoms. This arrangement creates an aromatic system with distinctive electronic properties that influence the compound's reactivity and potential interactions with biological systems.
Based on its molecular structure, the compound is expected to have a molecular formula of C9H15N5, corresponding to a molecular weight of approximately 193.25 g/mol. The multiple nitrogen atoms in the structure, both in the heterocyclic ring and in the functional groups, contribute significantly to the compound's potential for hydrogen bonding and other non-covalent interactions. These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological activity profiles.
Physical and Chemical Properties
Synthesis Methods
General Approaches to Pyrazole Synthesis
The synthesis of substituted pyrazoles like 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile typically follows well-established methodologies that can be adapted for specific substitution patterns. Several general approaches could be applicable for synthesizing this particular compound, drawing from synthetic methods reported for related pyrazole derivatives. The choice of synthetic route would depend on the availability of starting materials, desired scale, and considerations of efficiency and selectivity.
A common approach to synthesizing pyrazole derivatives involves the formation of the heterocyclic core through the reaction of hydrazine with 1,3-diketones or their synthetic equivalents . This cyclization process forms the five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The method reported by Heller et al. for pyrazole formation involves the synthesis of 1,3-diketone intermediates followed by cyclization with hydrazine monohydrate . This approach could potentially be adapted for our target compound by incorporating appropriate functional groups or precursors at the desired positions, either before cyclization or through subsequent functionalization of the pyrazole ring.
These synthetic routes represent theoretical approaches based on reported methods for similar compounds. The optimal route would depend on practical considerations such as starting material availability, scale requirements, and laboratory facilities. Each approach would likely require optimization of conditions and possibly the development of protecting group strategies to address selectivity challenges, particularly regarding the amine functionality.
Comparative Analysis with Related Compounds
Structural Relationships and Physical Properties
Several structurally related compounds appear in the literature, allowing for comparative analysis with 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile. These analogs differ in the nature and position of substituents on the pyrazole ring, providing valuable context for understanding the relationship between structure and properties in this class of compounds. By examining these relationships, we can make reasonable predictions about the characteristics of our compound of interest and identify potential structure-activity trends.
Table 3: Comparison of 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile with Related Compounds
The differences in substitution patterns among these compounds are expected to significantly influence their physicochemical properties. The presence of an aminopropyl group in 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile, compared to the shorter aminomethyl in the related compound, likely results in increased flexibility and lipophilicity. This extended chain could affect solubility, membrane permeability, and potential interactions with biological targets. Similarly, the position of substituents (3 vs. 4) on the pyrazole ring affects the electronic distribution within the molecule, potentially altering reactivity and hydrogen bonding patterns.
The nature of the functional groups also plays a crucial role in determining physical properties. The primary amine in our compound of interest contrasts with the nitro group in 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile and the bromo substituent in (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile . These differences are expected to significantly impact properties such as solubility, basicity, and potential for hydrogen bonding interactions. While the nitro and bromo groups are electron-withdrawing, the amine is electron-donating, leading to different electronic distributions within the pyrazole ring system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume